Cas no 2138235-00-2 (Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl-)

Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl-, is a fluorinated sulfonamide derivative characterized by its trifluorinated aromatic ring and N-methyl substitution. The presence of three fluorine atoms at the 3, 4, and 5 positions enhances its electron-withdrawing properties, making it useful in medicinal chemistry and agrochemical applications where stability and reactivity are critical. The N-methyl group improves solubility and bioavailability, while the sulfonamide moiety offers versatility as a synthetic intermediate or pharmacophore. This compound is particularly valuable in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its structural rigidity and potential for selective interactions. Its well-defined chemical properties ensure reproducibility in research and industrial applications.
Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- structure
2138235-00-2 structure
Product name:Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl-
CAS No:2138235-00-2
MF:C8H8F3NO2S
Molecular Weight:239.214831352234
CID:5289254

Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- 化学的及び物理的性質

名前と識別子

    • Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl-
    • インチ: 1S/C8H8F3NO2S/c1-12-15(13,14)4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3
    • InChIKey: SKZGHOXXRHFJJE-UHFFFAOYSA-N
    • SMILES: C1(CS(NC)(=O)=O)=CC(F)=C(F)C(F)=C1

Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-680216-1.0g
N-methyl-1-(3,4,5-trifluorophenyl)methanesulfonamide
2138235-00-2
1g
$0.0 2023-06-07
Enamine
EN300-680216-0.05g
N-methyl-1-(3,4,5-trifluorophenyl)methanesulfonamide
2138235-00-2
0.05g
$1032.0 2023-03-11
Enamine
EN300-680216-5.0g
N-methyl-1-(3,4,5-trifluorophenyl)methanesulfonamide
2138235-00-2
5.0g
$3562.0 2023-03-11
Enamine
EN300-680216-0.1g
N-methyl-1-(3,4,5-trifluorophenyl)methanesulfonamide
2138235-00-2
0.1g
$1081.0 2023-03-11
Enamine
EN300-680216-0.25g
N-methyl-1-(3,4,5-trifluorophenyl)methanesulfonamide
2138235-00-2
0.25g
$1131.0 2023-03-11
Enamine
EN300-680216-10.0g
N-methyl-1-(3,4,5-trifluorophenyl)methanesulfonamide
2138235-00-2
10.0g
$5283.0 2023-03-11
Enamine
EN300-680216-2.5g
N-methyl-1-(3,4,5-trifluorophenyl)methanesulfonamide
2138235-00-2
2.5g
$2408.0 2023-03-11
Enamine
EN300-680216-0.5g
N-methyl-1-(3,4,5-trifluorophenyl)methanesulfonamide
2138235-00-2
0.5g
$1180.0 2023-03-11

Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- 関連文献

Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl-に関する追加情報

Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- (CAS No. 2138235-00-2): A Comprehensive Overview

Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl-, identified by its CAS number 2138235-00-2, is a fluorinated sulfonamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit a wide range of biological activities, making it a valuable subject of study for potential therapeutic applications.

The structural uniqueness of Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- lies in its fluorinated aromatic ring system combined with a sulfonamide functional group. The presence of three fluorine atoms at the 3,4, and 5 positions of the benzene ring significantly influences its electronic properties and reactivity. This structural feature contributes to its enhanced binding affinity to biological targets, which is a critical factor in drug design and development.

In recent years, there has been a growing interest in fluorinated compounds due to their improved metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine atoms into organic molecules can alter their pharmacokinetic properties, making them more suitable for drug formulations. Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- exemplifies this trend by demonstrating promising characteristics in various preclinical studies.

One of the most compelling aspects of Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The sulfonamide moiety is a well-known pharmacophore that is frequently incorporated into drugs due to its ability to form hydrogen bonds and interact with biological targets. The trifluoromethyl group further enhances the compound's interaction with enzymes and receptors, making it a versatile building block for drug discovery.

The synthesis of Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. These include palladium-catalyzed cross-coupling reactions, nucleophilic substitution reactions, and fluorination techniques. The optimization of these synthetic routes has been crucial in making this compound accessible for further research and development.

Evidence from recent studies suggests that derivatives of sulfonamides can exhibit significant therapeutic potential in various disease areas. For instance, modifications of the sulfonamide core have led to the development of antibiotics effective against resistant bacterial strains. Similarly, fluorinated sulfonamides have shown promise in the treatment of inflammatory diseases and cancer by modulating key signaling pathways.

The biological activity of Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- has been explored through in vitro and in vivo experiments. Initial studies indicate that this compound interacts with specific enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. The trifluoromethyl group plays a crucial role in enhancing these interactions by increasing the compound's lipophilicity and stability.

In addition to its pharmacological properties, Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- has shown interesting physicochemical characteristics. Its high melting point and solubility profile make it suitable for formulation into various drug delivery systems. These properties are essential for ensuring the compound's bioavailability and efficacy when administered orally or via other routes.

The development of novel pharmaceutical agents often requires a deep understanding of structure-activity relationships (SAR). In the case of Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl-, detailed SAR studies have been conducted to elucidate the impact of different substituents on its biological activity. These studies have provided valuable insights into optimizing the compound's properties for therapeutic use.

The role of computational chemistry in drug design has been instrumental in predicting the behavior of compounds like Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl-. Molecular modeling techniques have been used to simulate interactions between this compound and biological targets at an atomic level. This approach has helped researchers identify potential lead compounds with enhanced efficacy and reduced toxicity.

The future prospects for Benzenemethanesulfonamide, 3,4,5-trifluoro-N-methyl- are promising as ongoing research continues to uncover new applications for fluorinated sulfonamides. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical therapies. This compound represents an exciting example of how structural innovation can lead to breakthroughs in medicine.

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